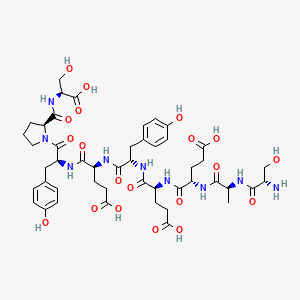

H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh

Description

Formal Chemical Nomenclature of the Peptide

The formal chemical name of a peptide, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is constructed by naming the amino acid residues in sequence, starting from the N-terminus (the end with a free amine group, denoted by "H-") and proceeding to the C-terminus (the end with a free carboxyl group, denoted by "-OH"). For all but the C-terminal amino acid, the "-ine," "-an," "-ic acid," or "-ate" suffix is changed to "-yl."

Following these guidelines, the formal chemical name for H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh is Seryl-alanyl-glutamyl-glutamyl-tyrosyl-glutamyl-tyrosyl-prolyl-serine .

Each amino acid in the peptide chain, with the exception of the C-terminal serine, is considered an acyl group. The structure and naming convention reflect the peptide bonds formed between the carboxyl group of one amino acid and the amino group of the next.

| Amino Acid | Abbreviation | Chemical Name in Peptide Chain |

| Serine | Ser | Seryl |

| Alanine (B10760859) | Ala | Alanyl |

| Glutamic acid | Glu | Glutamyl |

| Glutamic acid | Glu | Glutamyl |

| Tyrosine | Tyr | Tyrosyl |

| Glutamic acid | Glu | Glutamyl |

| Tyrosine | Tyr | Tyrosyl |

| Proline | Pro | Prolyl |

| Serine | Ser | Serine |

Common Academic Aliases and Designations

In scientific literature and commercial contexts, this peptide is more commonly referred to by aliases that provide context to its biological origin and relationship to other molecules.

This designation indicates that the peptide is a fragment of the human cholecystokinin (B1591339) (CCK) precursor protein, also known as preprocholecystokinin. Specifically, it comprises amino acid residues 107 through 115 of this precursor. The term "desulfated" is crucial as it specifies that the tyrosine residues within this sequence are not modified by sulfation, a common post-translational modification for other bioactive forms of cholecystokinin.

This alias also highlights the peptide's origin from the CCK precursor. "Flanking peptide" signifies that it is a segment located adjacent to the primary, hormonally active sequences of cholecystokinin within the precursor protein. "Non-Sulfated" again emphasizes the absence of sulfate (B86663) groups on the tyrosine residues.

Chemical Abstracts Service (CAS) Registry Number for this compound

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 198483-37-3 . This number provides a specific and unambiguous way to identify this chemical compound in databases and literature.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGQNBVIAHIQOH-GHLXGSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H63N9O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746734 | |

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198483-37-3 | |

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Post Translational Processing of Procholecystokinin Procck and the Derivation of H Ser Ala Glu Glu Tyr Glu Tyr Pro Ser Oh

Overview of Procholecystokinin (ProCCK) Structure and Full-Length Processing

Cholecystokinin (B1591339) is initially synthesized as a preprohormone, which undergoes several post-translational modifications to become the active peptide. nih.gov This process begins with the cleavage of a signal peptide, resulting in the 115-amino acid prohormone, ProCCK. The ProCCK molecule then undergoes a series of enzymatic modifications, including endoproteolytic cleavages at specific sites, tyrosine O-sulfation, and C-terminal amidation, to generate various biologically active CCK peptides. nih.govoup.com

The structure of ProCCK contains multiple potential cleavage sites, primarily mono- and dibasic amino acid residues, which are recognized by a family of enzymes known as prohormone convertases (PCs). nih.govnih.gov The specific pattern of cleavage determines the final length of the resulting CCK peptide. Major bioactive forms include CCK-58, CCK-33, CCK-22, and CCK-8. nih.gov The biological activities of these peptides are primarily located in their conserved C-terminal heptapeptide sequence. frontiersin.org

Proteolytic Cleavage Pathways and Enzyme Involvement

The conversion of ProCCK into its various active forms is a highly regulated process mediated by specific endoproteases. nih.gov The family of subtilisin-like prohormone convertases (PCs) plays a pivotal role in this proteolytic cascade. nih.gov The tissue-specific expression of these enzymes is the primary determinant of the different molecular forms of CCK found in the gut versus the brain. nih.govnih.gov

Mammals express several prohormone convertases, with PC1/3 and PC2 being the most critical for the processing of neuroendocrine proproteins like ProCCK. nih.govoup.com These enzymes recognize and cleave ProCCK at specific basic amino acid residues, initiating the cascade that leads to bioactive CCK peptides. oup.com

Prohormone Convertase 1/3 (also known as PC3) is decisively involved in the maturation of hormonal CCK in the gut. nih.gov Studies using PC1/3 deficient mice have shown a severe blockage in the processing of intestinal ProCCK, leading to a significant accumulation of the precursor and a drastic reduction in bioactive, amidated CCK to just a few percent of normal levels. nih.gov In the absence of PC1/3, the only bioactive form found in the gut is a trace amount of CCK-22. nih.gov This demonstrates that PC1/3 is essential for generating the larger CCK forms, such as CCK-33 and CCK-58, that predominate in intestinal endocrine I-cells. nih.govnih.gov Interestingly, the lack of PC1/3 has little to no effect on the processing of ProCCK in the brain. nih.govnih.gov PC1/3 is also known to be involved in the processing of other prohormones like proinsulin and proopiomelanocortin (POMC). nih.gov

In sharp contrast to PC1/3, Prohormone Convertase 2 governs the processing of ProCCK in the brain. nih.gov In PC2-null mice, cerebral processing of ProCCK is significantly affected, while intestinal processing remains largely normal. nih.govnih.gov The absence of PC2 leads to a nine-fold increase in cerebral ProCCK concentrations and a significant reduction in the primary neural form, CCK-8. nih.govresearchgate.net This indicates that PC2 plays a major, neuron-specific role in cleaving ProCCK to generate the smaller CCK peptides that function as neurotransmitters. nih.gov Although CCK-8 remains the predominant form in PC2-deficient brains, there is a notable increase in intermediate forms like CCK-58, CCK-33, and CCK-22, highlighting that while PC2 is crucial, other enzymes may also contribute to neuronal CCK processing. researchgate.net

Table 1: Summary of Prohormone Convertase Roles in ProCCK Processing

| Enzyme | Primary Tissue of Action | Major ProCCK Products | Effect of Deficiency |

|---|---|---|---|

| PC1/3 | Intestine (Endocrine I-cells) | Larger CCK forms (e.g., CCK-33, CCK-58) | Severe block in intestinal ProCCK processing; accumulation of prohormone; brain processing unaffected. nih.govnih.gov |

| PC2 | Brain (Neurons) | CCK-8 (major neural form) | Impaired cerebral ProCCK processing; accumulation of prohormone and intermediates in the brain; gut processing unaffected. nih.govnih.gov |

| PC5/6 | Intestine and Brain | CCK-22 (modest contribution) | Minor role in endocrine synthesis of CCK-22. nih.govnih.gov |

The distinct patterns of CCK peptides found in the gut and brain are a direct consequence of the differential expression of prohormone convertases in these tissues. nih.gov This cell-specific processing ensures that CCK can function appropriately as both a circulating hormone and a localized neurotransmitter. nih.gov

In the endocrine I-cells of the small intestine, the high expression of PC1/3 and low expression of PC2 drives the production of a mixture of small and larger CCK peptides, with CCK-33 or CCK-22 often being the predominant forms released into the bloodstream to regulate digestion. nih.govnih.gov

Conversely, in cerebral neurons, the expression pattern is reversed. These cells contain PC2 and very little, if any, PC1/3. nih.govnih.gov This enzymatic makeup ensures the efficient processing of ProCCK primarily into the small, potent neurotransmitter CCK-8, which is by far the most abundant form of CCK in the vertebrate brain. nih.govnih.gov This precise, tissue-specific regulation of prohormone processing is a fundamental mechanism that allows the single ProCCK gene to give rise to multiple peptides with distinct physiological roles in different biological systems. nih.gov

Table 2: Cell-Specific Expression of PCs and Resulting CCK Forms

| Cell Type | Primary Location | Dominant Convertase(s) Expressed | Predominant CCK Forms Produced |

|---|---|---|---|

| Endocrine I-cells | Small Intestine | PC1/3 nih.govnih.gov | CCK-58, CCK-33, CCK-22 nih.govnih.gov |

| Cerebral Neurons | Central Nervous System | PC2 nih.govnih.gov | CCK-8 nih.gov |

Formation of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh as a Flanking Peptide

The peptide this compound, also known by its single-letter amino acid code SAEEYEYPS, is the C-terminal flanking peptide of human ProCCK. Its formation is a direct consequence of the enzymatic cleavage of the prohormone. Prohormone convertases, a family of serine proteases, are the key enzymes responsible for this processing. These enzymes recognize and cleave at specific basic amino acid residues (arginine and lysine) within the prohormone sequence.

Significance of the Desulfated State of this compound

A critical feature of this compound is the absence of a sulfate (B86663) group on its tyrosine residues. This desulfated state stands in stark contrast to the biologically potent forms of CCK and has profound implications for its activity and receptor recognition.

Comparison with Sulfated Cholecystokinin Forms

The biological activity of the primary CCK peptides, such as CCK-8, is critically dependent on the sulfation of a specific tyrosine residue. This post-translational modification is essential for high-affinity binding to the cholecystokinin-1 (CCK1) receptor, which mediates many of the physiological actions of CCK in the gastrointestinal system, including gallbladder contraction and pancreatic enzyme secretion.

In contrast, desulfated CCK analogues exhibit a dramatically reduced affinity for the CCK1 receptor, often by several orders of magnitude. nih.gov The CCK2 receptor, found predominantly in the brain, displays a more promiscuous binding profile, recognizing both sulfated and non-sulfated CCK peptides with similarly high affinity.

| Peptide | Sulfation Status | CCK1 Receptor Affinity | CCK2 Receptor Affinity |

|---|---|---|---|

| CCK-8 | Sulfated | High | High |

| Desulfated CCK-8 | Desulfated | Low | High |

| This compound | Desulfated | Not established, presumed very low | Not established, presumed low |

Structural Characterization and Conformational Analysis of H Ser Ala Glu Glu Tyr Glu Tyr Pro Ser Oh

Methodologies for Peptide Conformational Studies

While the methodologies for studying peptide conformation are well-established, their specific application to H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH is not documented in accessible literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It relies on the magnetic properties of atomic nuclei to provide information about the connectivity and spatial proximity of atoms. For a peptide like this compound, 2D NMR experiments such as COSY, TOCSY, and NOESY would be employed to assign the proton resonances and identify through-bond and through-space interactions between amino acid residues. This data would be crucial for calculating a set of structural restraints to generate a model of its solution conformation. However, no specific NMR studies for this peptide have been found.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are instrumental in predicting and understanding the conformational behavior of peptides. These simulations can provide insights into the dynamic nature of the peptide, its flexibility, and its interactions with its environment at an atomic level. An MD simulation of this compound would involve creating a starting model of the peptide and then simulating its movements over time based on the forces between its atoms. This would allow for the exploration of its conformational landscape. Regrettably, no published studies detailing such simulations for this specific peptide could be located.

Impact of Peptide Environment on the Conformation of this compound

The conformation of a peptide is highly dependent on its environment, including the solvent, pH, and temperature. For instance, in a hydrophobic environment, a peptide may adopt a more compact structure to shield its nonpolar residues from the solvent. Conversely, in an aqueous solution, hydrophilic residues will tend to be exposed. The four glutamic acid residues and two tyrosine residues in this compound would likely play a significant role in its response to environmental changes, particularly pH, due to their ionizable side chains. However, without experimental or computational data, any discussion on the specific impact of the environment on this peptide's conformation would be purely speculative.

Analysis of Specific Amino Acid Residues and Their Contribution to Conformational Stability

Serine (Ser): The two serine residues, with their hydroxyl groups, are capable of forming hydrogen bonds, which can stabilize local secondary structures.

Alanine (B10760859) (Ala): As a small, nonpolar residue, alanine provides conformational flexibility.

Glutamic Acid (Glu): The four glutamic acid residues, with their negatively charged carboxylate side chains at physiological pH, can form salt bridges and hydrogen bonds, significantly influencing the peptide's solubility and conformation.

Tyrosine (Tyr): The aromatic rings of the two tyrosine residues can engage in stacking interactions, which are important for stabilizing tertiary structure. Their hydroxyl groups can also act as hydrogen bond donors or acceptors.

Proline (Pro): The rigid cyclic structure of proline introduces a kink in the peptide backbone, restricting its conformational freedom and often inducing turns.

A hypothetical data table summarizing the potential contributions of each amino acid is presented below. It is important to reiterate that this is based on general principles of peptide chemistry and not on specific experimental data for this compound.

| Amino Acid | Position(s) | Potential Contribution to Conformation and Stability |

| Serine (Ser) | 1, 9 | Hydrogen bonding via hydroxyl group; potential phosphorylation site. |

| Alanine (Ala) | 2 | Enhances local flexibility due to small side chain. |

| Glutamic Acid (Glu) | 3, 4, 6 | Electrostatic interactions (salt bridges); hydrogen bonding; influences solubility and pH sensitivity. |

| Tyrosine (Tyr) | 5, 7 | Aromatic stacking interactions; hydrogen bonding via hydroxyl group; potential phosphorylation site. |

| Proline (Pro) | 8 | Induces a rigid bend in the peptide backbone, likely defining a turn structure. |

Synthetic Methodologies for H Ser Ala Glu Glu Tyr Glu Tyr Pro Ser Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques for H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh

Solid-phase peptide synthesis (SPPS) is the cornerstone for the artificial production of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. lcms.czbiosynth.com The most prevalent strategy for this process is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl-based groups for the permanent protection of reactive amino acid side chains. biosynth.comnih.govnih.govspringernature.com

Alternatively, for potentially difficult sequences, resins with a polyethylene glycol (PEG) component, such as NovaSyn® TG resins, can offer improved solvation properties and are suitable for both batch and continuous flow synthesis. springernature.comsigmaaldrich.com The loading of the first amino acid (Fmoc-Ser(tBu)-OH) onto the resin is a crucial step, typically achieved using a coupling agent like DIC (N,N'-diisopropylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Table 1: Comparison of Resins for this compound Synthesis

| Resin Type | Polymer Backbone | Linker Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Wang Resin | Polystyrene | p-Alkoxybenzyl alcohol | Cost-effective, high loading capacity. | Can be prone to aggregation for longer peptides. |

The formation of the peptide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is facilitated by coupling reagents. For the synthesis of this compound, a standard and effective choice is the use of aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base such as DIPEA (N,N-diisopropylethylamine). nih.govbachem.com The presence of proline in the sequence can present a challenge due to its secondary amine structure and steric hindrance. For the coupling of the amino acid preceding proline, stronger coupling reagents or extended reaction times may be necessary to ensure complete reaction. researchgate.netnih.gov Microwave-assisted SPPS can also be employed to enhance the efficiency of difficult coupling steps. cem.com

Orthogonal protection is key to successful SPPS. peptide.com In the Fmoc/tBu strategy, the Nα-amino group of each incoming amino acid is protected by the Fmoc group, which is removed by treatment with a piperidine solution in a polar aprotic solvent like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). iris-biotech.de The side chains of the amino acids in this compound require protection to prevent side reactions.

Table 2: Protecting Groups for Amino Acids in this compound

| Amino Acid | Side Chain Functional Group | Common Protecting Group |

|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu) iris-biotech.de |

| Glutamic Acid (Glu) | Carboxyl (-COOH) | tert-Butyl (tBu) iris-biotech.depeptide.com |

Once the peptide chain is fully assembled, the final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. iris-biotech.de This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de To prevent side reactions caused by the highly reactive cationic species generated during deprotection, a "cocktail" of scavengers is added to the TFA. iris-biotech.dethermofisher.com For a peptide containing tyrosine and serine, common scavengers include water, triisopropylsilane (TIS), and phenol (B47542). iris-biotech.dewpmucdn.com

A widely used cleavage cocktail for peptides with this composition is "Reagent K," which consists of TFA, phenol, water, thioanisole, and ethanedithiol (EDT). peptide.com This mixture is effective in scavenging the carbocations generated from the deprotection of the tyrosine and serine tert-butyl ethers. peptide.com The cleavage reaction is typically carried out for 1-3 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

Table 3: Common Cleavage Cocktails for Peptides Containing Serine and Tyrosine

| Reagent Name | Composition | Purpose of Scavengers |

|---|---|---|

| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Water and TIS scavenge tert-butyl cations. iris-biotech.de |

Solution-Phase Peptide Synthesis Approaches for this compound

While less common for a peptide of this length, solution-phase peptide synthesis (SPPS) is an alternative methodology. This approach involves the coupling of amino acids or peptide fragments in a homogenous solution. While it allows for purification of intermediates at each step, it is generally more time-consuming and labor-intensive than SPPS. For this compound, a convergent fragment synthesis approach could be employed, where smaller protected peptide fragments are synthesized and then coupled together in solution. This would require careful planning of the fragment selection and the use of orthogonal protecting groups to allow for selective deprotection and coupling.

Purification and Characterization of Synthetic this compound

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired full-length peptide as well as various impurities such as truncated or deletion sequences. lcms.czbachem.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both the analysis and purification of synthetic peptides. lcms.czbachem.compeptide.com

For the purification of this compound, a C18 stationary phase is typically used. bachem.com The mobile phase usually consists of a two-solvent system: Solvent A (typically water with 0.1% TFA) and Solvent B (typically acetonitrile with 0.1% TFA). peptide.com The TFA acts as an ion-pairing agent to improve peak shape and resolution. peptide.comhplc.eu The peptide is eluted from the column using a gradient of increasing acetonitrile concentration. lcms.cz Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a white powder. peptide.com The purity of the final product is typically assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Mass Spectrometry for Peptide Identity Confirmation

Mass spectrometry is an indispensable analytical technique for the verification of the primary structure of synthetic peptides, including this compound. It provides a highly accurate determination of the molecular weight of the peptide, and tandem mass spectrometry (MS/MS) can be employed to confirm the amino acid sequence.

The most common methods for the mass spectrometric analysis of peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). For the peptide this compound, ESI mass spectrometry would be a suitable technique. In ESI-MS, the peptide is ionized directly from solution, typically producing multiply charged ions. The resulting mass spectrum displays a series of peaks, each corresponding to a different charge state of the peptide. By deconvoluting this series of peaks, the molecular weight of the peptide can be determined with high precision.

The theoretical monoisotopic mass of this compound can be calculated by summing the monoisotopic masses of its constituent amino acid residues and the mass of a water molecule (which is formally added to the N-terminus and C-terminus).

Table 1: Monoisotopic Masses of Constituent Amino Acids

| Amino Acid | Three-Letter Code | One-Letter Code | Monoisotopic Mass (Da) |

| Serine | Ser | S | 87.0320 |

| Alanine (B10760859) | Ala | A | 71.0371 |

| Glutamic Acid | Glu | E | 129.0426 |

| Tyrosine | Tyr | Y | 163.0633 |

| Proline | Pro | P | 97.0528 |

The expected monoisotopic mass of the protonated peptide [M+H]⁺ would be the sum of the residue masses plus the mass of water (18.0106 Da) and a proton.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. In a typical MS/MS experiment, the ion corresponding to the protonated peptide is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This fragmentation process preferentially cleaves the peptide bonds, generating a series of fragment ions. The two main types of fragment ions are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus.

The resulting MS/MS spectrum will show a series of peaks corresponding to these b- and y-ions. The mass difference between consecutive peaks in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

For the peptide this compound, a characteristic fragmentation pattern would be expected. A significant feature in the MS/MS spectrum would likely be the "proline effect" nih.gov. The presence of a proline residue often leads to enhanced fragmentation at the N-terminal side of the proline, resulting in a prominent y-ion corresponding to the cleavage C-terminal to the proline residue nih.gov. In this case, a strong y-ion signal corresponding to the fragment ion H-Tyr-Pro-Ser-OH would be anticipated.

Table 2: Theoretical Monoisotopic Masses of Expected b- and y-ions for this compound

| Sequence | b-ion (m/z) | Sequence | y-ion (m/z) | ||

| b₁ | Ser | 88.0399 | y₁ | Ser | 106.0499 |

| b₂ | Ser-Ala | 159.0770 | y₂ | Pro-Ser | 203.0928 |

| b₃ | Ser-Ala-Glu | 288.1196 | y₃ | Tyr-Pro-Ser | 366.1562 |

| b₄ | Ser-Ala-Glu-Glu | 417.1622 | y₄ | Glu-Tyr-Pro-Ser | 495.1988 |

| b₅ | Ser-Ala-Glu-Glu-Tyr | 580.2255 | y₅ | Tyr-Glu-Tyr-Pro-Ser | 658.2621 |

| b₆ | Ser-Ala-Glu-Glu-Tyr-Glu | 709.2681 | y₆ | Glu-Tyr-Glu-Tyr-Pro-Ser | 787.3047 |

| b₇ | Ser-Ala-Glu-Glu-Tyr-Glu-Tyr | 872.3314 | y₇ | Glu-Glu-Tyr-Glu-Tyr-Pro-Ser | 916.3473 |

| b₈ | Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro | 969.3842 | y₈ | Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser | 987.3844 |

Note: The m/z values are for singly charged ions.

By comparing the experimentally obtained MS/MS spectrum with the theoretical fragmentation pattern, the sequence of the synthetic peptide can be unequivocally confirmed. The accurate mass measurement of the parent ion and the fragmentation pattern together provide strong evidence for the successful synthesis of this compound.

Endogenous Function and Mechanistic Studies of H Ser Ala Glu Glu Tyr Glu Tyr Pro Ser Oh

Role of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh in Procholecystokinin Processing Fidelity

The biosynthesis of the potent neurotransmitter and gut hormone cholecystokinin (B1591339) (CCK) involves the endoproteolytic cleavage of its precursor, procholecystokinin (proCCK), at several specific sites. This processing is carried out by a family of enzymes known as prohormone convertases (PCs). While the direct involvement of this compound in maintaining the fidelity of proCCK processing has not been explicitly demonstrated, the proper cleavage of prohormones is critical for generating biologically active peptides. Any alterations in this process can lead to the accumulation of unprocessed or partially processed precursors and a reduction in the levels of the final active hormones.

Potential as an Independent Biologically Active Peptide

There is currently no direct evidence to suggest that this compound functions as an independent, biologically active peptide. Research in this area is still needed to explore its potential physiological roles.

Investigation of Receptor Binding Properties of this compound

Comprehensive studies to identify specific receptors for this compound have not been reported. Determining whether this peptide can bind to cell surface or intracellular receptors would be a critical first step in establishing its potential as a signaling molecule.

Exploration of Intracellular Signaling Pathways Potentially Modulated by this compound

Without identified receptors, the intracellular signaling pathways that might be modulated by this compound remain unknown. Future research would need to investigate its effects on common signaling cascades, such as those involving cyclic AMP (cAMP), inositol phosphates, or mitogen-activated protein kinases (MAPKs), to elucidate any potential biological activity.

Mechanistic Studies in Pre-clinical Models

Direct mechanistic studies focusing on this compound in pre-clinical models are not available in the current scientific literature. However, studies on related systems, such as genetically modified organisms lacking specific prohormone convertases, provide a framework for how such investigations could be conducted.

In Vitro Cellular Assays for this compound Activity

In vitro cellular assays are essential tools for characterizing the biological activity of peptides. Such assays could be employed to screen for the effects of this compound on various cell types, measuring endpoints such as cell proliferation, apoptosis, or hormone secretion. To date, no such studies specifically examining this peptide have been published.

Comparative Analysis with Other Cholecystokinin Fragments and Precursors

The peptide this compound is scientifically recognized as the non-sulfated human cholecystokinin (CCK) flanking peptide, corresponding to amino acid residues 107-115 of the cholecystokinin precursor, preprocholecystokinin. To comprehend its potential physiological role, it is essential to compare it with the well-characterized, biologically active fragments derived from the same precursor, such as CCK-8, CCK-22, CCK-33, and CCK-58.

The biological activity of cholecystokinin peptides is critically dependent on a specific C-terminal amino acid sequence. frontiersin.orgfrontiersin.org All known biological effects of CCK peptides are attributed to the conserved C-terminal heptapeptide-amide sequence. frontiersin.orgnih.gov This sequence is indispensable for high-affinity binding to cholecystokinin receptors (CCK1R and CCK2R) and subsequent physiological actions, which include regulation of pancreatic secretion, gallbladder contraction, and satiety signaling. frontiersin.orgnih.govnih.gov

A pivotal feature for the potency of CCK peptides at the CCK1 receptor is the sulfation of a tyrosine residue located seven positions from the C-terminus. jnmjournal.org While the CCK2 receptor can bind both sulfated and non-sulfated forms, the CCK1 receptor shows a significantly higher affinity for sulfated ligands. nih.gov

In stark contrast, the peptide this compound does not possess the C-terminal amide group, nor does it contain the characteristic amino acid sequence required for receptor binding and biological activity. It is a flanking peptide that is cleaved from the prohormone during the post-translational processing that generates the mature, active CCK hormones.

While extensive research has elucidated the structure-activity relationships of various CCK fragments, there is a notable lack of scientific literature detailing any specific endogenous function or mechanistic studies for the this compound peptide. Its role, if any, in physiological processes remains uncharacterized.

The table below provides a comparative overview of this compound and the major bioactive CCK fragments, highlighting the key structural differences that determine their biological activity.

| Feature | This compound | CCK-8 (Sulfated) | CCK-33 | CCK-58 |

| Amino Acid Sequence | Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser | Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | (Full sequence not shown) | (Full sequence not shown) |

| C-Terminal Amide | No | Yes | Yes | Yes |

| Conserved Active Site | Absent | Present | Present | Present |

| Tyrosine Sulfation | Non-sulfated | Yes | Partially Sulfated | Partially Sulfated |

| Primary Biological Activity | Not established | Potent stimulation of pancreatic secretion and gallbladder contraction | Hormonal regulation of digestion | Precursor to smaller active fragments |

| Receptor Affinity | Not established | High affinity for CCK1R and CCK2R | High affinity for CCK receptors | Binds to CCK receptors |

Based on its structure, this compound is not expected to exhibit the classical biological activities associated with cholecystokinin. It is likely a byproduct of prohormone processing, and further research is required to determine if it possesses any independent biological function.

Applications of H Ser Ala Glu Glu Tyr Glu Tyr Pro Ser Oh As a Research Tool

Use in Peptide Structure-Activity Relationship (SAR) Studies of Cholecystokinin (B1591339) Peptides

The biological activity of cholecystokinin is primarily attributed to its C-terminal fragment. thermofisher.comnih.govmdpi.com Structure-activity relationship (SAR) studies are crucial for understanding which amino acid residues are essential for receptor binding and activation. thermofisher.comnih.gov By systematically modifying the sequence of CCK peptides, researchers can elucidate the pharmacophore, which is the precise arrangement of molecular features necessary for biological activity. nih.gov

The peptide H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh corresponds to a C-terminal sequence of a larger cholecystokinin-related protein. google.com As such, it can be utilized in SAR studies as a reference compound or a building block for creating a library of analogs. For instance, the two tyrosine (Tyr) residues within its sequence are of particular interest, as sulfation of tyrosine residues in the native CCK-8 is critical for high-affinity binding to the CCK1 receptor. nih.gov

Researchers can synthesize variants of this compound, such as those with alanine (B10760859) substitutions at different positions, to probe the contribution of each amino acid to receptor affinity and selectivity. The data from these studies, typically presented in tables comparing the binding affinities (Ki) or functional potencies (EC50 or IC50) of the analogs, are instrumental in designing novel CCK receptor agonists or antagonists with improved therapeutic profiles. nih.govnih.gov

Table 1: Key Residues in CCK C-Terminal Analogs and Their Functional Importance

| Position in CCK-8 Analog | Amino Acid in this compound | General Importance in SAR of CCK Peptides |

|---|---|---|

| N-terminus (position 1) | Serine (Ser) | Can be modified or extended to alter pharmacokinetic properties. nih.gov |

| Position 2 | Alanine (Ala) | Often a site for modification to improve stability or selectivity. |

| Position 3 & 4 | Glutamic Acid (Glu) | The acidic side chains can influence solubility and receptor interaction. |

| Position 5 & 7 | Tyrosine (Tyr) | A key residue. Sulfation of the corresponding Tyr in native CCK is crucial for CCK1 receptor affinity. nih.gov |

| Position 6 | Glutamic Acid (Glu) | Modifications can impact receptor selectivity. |

| Position 8 | Proline (Pro) | Induces a turn in the peptide backbone, which is often important for receptor recognition. mdpi.com |

Application in Analytical Chemistry and Mass Spectrometry (MS) as a Reference Standard

In the field of proteomics and peptidomics, synthetic peptides are indispensable as reference standards for mass spectrometry (MS). sigmaaldrich.comnih.gov These standards are used to calibrate instruments, optimize separation methods, and ensure the accuracy and reproducibility of analytical workflows. sigmaaldrich.comnih.gov

This compound, with its defined sequence and molecular weight, can serve as an excellent reference standard for several purposes:

System Suitability Testing: Regular injection of the peptide allows for monitoring the performance of a liquid chromatography-mass spectrometry (LC-MS) system, ensuring consistent retention times and signal intensities. sigmaaldrich.com

Method Development: When developing analytical methods for quantifying CCK-related peptides in biological samples, this compound can be used as a surrogate analyte to optimize chromatographic gradients, column selection, and MS parameters.

Internal Standard: A stable isotope-labeled version of this compound can be synthesized and used as an internal standard for the accurate quantification of the unlabeled peptide or similar analytes in complex matrices. youtube.com This is a common practice in quantitative proteomics to correct for variations in sample preparation and instrument response. youtube.com

The use of a well-characterized peptide standard like this compound is crucial for obtaining high-quality, reliable data in MS-based peptide analysis. nih.govthermofisher.com

Utility in Biochemical and Cell-Based Assay Development for Peptide Research

Biochemical and cell-based assays are fundamental for characterizing the biological activity of peptides and for screening compound libraries to identify new drug candidates. americanpeptidesociety.orgbpsbioscience.com this compound can be a key reagent in the development of such assays for the study of CCK receptors.

Biochemical Assays:

Competitive Binding Assays: The peptide can be used as a competitor against a labeled ligand (e.g., radio- or fluorescently labeled CCK-8) in assays with purified CCK receptors or cell membranes expressing these receptors. The ability of a test compound to displace the labeled ligand provides a measure of its binding affinity.

Enzyme-Linked Peptide Assays: The peptide can be immobilized on a solid support (like a microplate) to capture binding partners, such as receptors or antibodies. This format can be used to screen for molecules that interact with the peptide or to quantify the peptide itself. mdpi.com

Cell-Based Assays:

Functional Assays: In cell lines engineered to express CCK receptors, this compound can be used as a tool to study receptor activation or inhibition. Depending on its intrinsic activity, it could be used to stimulate a cellular response (e.g., calcium mobilization or cyclic AMP production) or to antagonize the effect of a known CCK agonist. americanpeptidesociety.org

Assay Validation: The peptide can serve as a reference compound to validate the performance of a newly developed assay, ensuring that the assay can reliably detect peptides with expected activities. nih.gov

The availability of synthetic peptides like this compound facilitates the creation of robust and reproducible assays for peptide research. nih.govrsc.org

Development of Probes and Labeled Variants of this compound for Research Purposes

Labeling peptides with reporter molecules such as fluorophores or radioisotopes transforms them into powerful probes for visualizing and quantifying biological processes. bio-itworld.comnih.gov The peptide this compound is a suitable candidate for the development of such probes.

Fluorescently Labeled Probes: The N-terminus of the peptide, with its primary amine group, is a common site for conjugation with amine-reactive fluorescent dyes (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes). thermofisher.comsigmaaldrich.com The resulting fluorescent peptide can be used in a variety of applications:

Fluorescence Microscopy: To visualize the localization of CCK receptors on the surface of cells. bio-itworld.com

Flow Cytometry: To quantify receptor expression levels on different cell populations.

FRET (Förster Resonance Energy Transfer) Assays: A pair of FRET donor and acceptor fluorophores can be incorporated into peptide analogs to study conformational changes or peptide-protein interactions. bio-itworld.com

Table 2: Common Methods for Peptide Labeling

| Labeling Strategy | Reporter Molecule | Typical Application |

|---|---|---|

| N-terminal Amine Labeling | Amine-reactive dyes (e.g., NHS esters of fluorophores) | Fluorescence microscopy, flow cytometry thermofisher.com |

| Cysteine-Thiol Labeling | Thiol-reactive dyes (e.g., maleimides) | Site-specific labeling |

| Incorporation of Labeled Amino Acids | Fluorescently tagged amino acids (e.g., Fmoc-Lys(fluorophore)-OH) | Internal labeling during solid-phase peptide synthesis bio-itworld.com |

| Biotinylation | Biotin | Affinity purification, detection with labeled streptavidin sigmaaldrich.com |

Radiolabeled Probes: For in vivo imaging or highly sensitive binding assays, the peptide can be labeled with a radioisotope. The tyrosine residues in the sequence are potential sites for radioiodination (e.g., with ^125^I). nih.gov Alternatively, a chelating agent can be conjugated to the peptide to complex with a metallic radionuclide (e.g., ^111^In, ^99m^Tc, ^68^Ga). nih.gov These radiolabeled probes are invaluable for non-invasive imaging of receptor distribution in preclinical models and for quantitative pharmacological studies.

The development of labeled variants of this compound significantly expands its utility as a research tool, enabling a deeper understanding of the biology of cholecystokinin receptors.

Future Research Directions and Unanswered Questions for H Ser Ala Glu Glu Tyr Glu Tyr Pro Ser Oh

Elucidating the Precise Endogenous Fate and Turnover of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

A fundamental unanswered question is whether this compound is an endogenous peptide, a synthetic laboratory construct, or a fragment of a larger precursor protein. Should it be identified in biological systems, its metabolic pathway remains entirely unknown. Key research questions include:

Origin and Biosynthesis: Is this peptide proteolytically cleaved from a larger protein? If so, what is the precursor protein and what specific proteases are involved in its generation? The process of its creation, whether through the digestion of larger proteins by enzymes like trypsin or as a product of specific cellular synthesis pathways, needs to be determined. nih.govnih.gov

Metabolic Clearance: What is the half-life of this peptide in circulation and in various tissues? Identifying the peptidases responsible for its degradation is crucial for understanding the regulation of its potential biological activity.

Distribution: Where is this peptide found in the body? Does it appear in the lymph and circulation, and does its concentration change in response to physiological states, such as after a meal? nih.govwikipedia.org Investigating its presence in different tissues and biofluids (e.g., plasma, cerebrospinal fluid) would provide clues to its site of action. nih.gov

Comprehensive Mapping of Potential Protein-Peptide Interactions Involving this compound

Identifying the binding partners of this compound is paramount to understanding its function. Without this information, its biological role remains speculative. Future research should focus on:

Receptor Identification: Does this peptide bind to specific cell surface receptors? Techniques such as affinity chromatography, surface plasmon resonance, and yeast two-hybrid screening could be employed to identify potential receptors. For related peptides like enterostatin, binding sites on crude brain membranes have been identified, suggesting the presence of specific receptors. nih.gov

Intracellular Targets: Does the peptide have intracellular binding partners? Some peptides are known to interact with intracellular proteins, such as the β-subunit of F1F0-ATPase, which has been identified as a target for enterostatin. nih.govresearchgate.net

Binding Kinetics: What are the affinity (Kd) and kinetics of these interactions? Determining the strength and duration of binding is essential for understanding the physiological relevance of any identified interaction. Binding studies with tritiated enterostatin, for example, have revealed both high and low-affinity binding sites in brain tissue. nih.gov

Advanced Structural Studies of this compound in Diverse Biological Mimetic Environments

The three-dimensional structure of a peptide dictates its function. To date, no structural data for this compound has been published. Advanced structural studies are needed to:

Determine Solution Structure: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the peptide's conformation in aqueous solution, which would be the first step in understanding its structure-activity relationship.

Analyze Structure in Membranes: Given that many peptides interact with cell membranes, studying the structure of this compound in membrane-mimetic environments (e.g., micelles, bicelles) is critical.

Co-crystallization with Binding Partners: Once a binding partner is identified, X-ray crystallography or cryo-electron microscopy could provide atomic-level detail of the interaction, revealing the precise binding mode and the key residues involved.

Development of Novel Methodologies for Detecting and Quantifying Endogenous Levels of this compound in Biological Systems

A significant hurdle in studying this peptide is the lack of validated methods for its detection and quantification. nih.gov The development of sensitive and specific assays is a prerequisite for almost all the research directions mentioned above. Key areas for development include:

Antibody-based Assays: Generating specific polyclonal or monoclonal antibodies against this compound would enable the development of Enzyme-Linked Immunosorbent Assays (ELISAs) and radioimmunoassays. nih.govnih.gov These would be invaluable for measuring peptide levels in biological samples.

Mass Spectrometry-based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for peptide quantification. Developing a robust LC-MS/MS method would allow for precise measurement of the peptide and its potential metabolites.

Imaging Techniques: If fluorescently labeled or tagged versions of the peptide can be synthesized without losing activity, they could be used for imaging studies to visualize the peptide's localization in cells and tissues.

Investigation into the Evolutionary Conservation and Functional Divergence of this compound Across Species

Understanding the evolutionary history of a peptide can provide insights into its fundamental biological importance. For this compound, the following questions need to be addressed:

Sequence Homology: Does this peptide sequence, or a highly similar one, exist in other species? Comparative genomics and proteomics can be used to search for homologous sequences. The sequence of the related peptide, enterostatin, is known to be conserved across a wide range of species, with minor variations. wikipedia.orgresearchgate.net

Functional Conservation: If homologous peptides are found, do they have similar biological activities? Comparing the effects of the peptide in different species can reveal conserved functions. The anorectic effect of enterostatin, for instance, has been demonstrated in multiple species. nih.gov

Genealogy of the Precursor: If the peptide is derived from a precursor protein, tracing the evolutionary history of that protein's gene can help to understand how the peptide's function may have evolved or diverged over time.

Conclusion

Summary of Current Academic Understanding of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh

The chemical compound this compound, scientifically identified as Cholecystokinin (B1591339) Precursor (107-115) (Human) (Desulfated), is a nonapeptide with the amino acid sequence Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser. qyaobio.com Current academic understanding characterizes this peptide primarily as a fragment of the larger prohormone, pro-cholecystokinin. Its molecular formula has been identified as C47H63N9O20. qyaobio.com

This peptide represents a specific, non-sulfated segment of the human cholecystokinin (CCK) precursor molecule. qyaobio.commybiosource.com Cholecystokinin itself is a critical peptide hormone in the gastrointestinal system, responsible for stimulating the digestion of fats and proteins by promoting the release of pancreatic enzymes and bile. nih.govebsco.comwikipedia.org CCK is synthesized from a precursor protein and undergoes post-translational processing to generate various active forms of different lengths. ebsco.com The precursor fragment (107-115) is a product of this processing pathway. While the biological activities of the mature CCK peptides are well-documented, the direct physiological role of this specific desulfated precursor fragment is less defined and is primarily of interest in the context of prohormone processing. Its availability is strictly for laboratory and research purposes to aid in the study of the broader CCK system. genemedsyn.combiomall.ingenemedsyn.com

Perspectives on the Enduring Significance of Research on Cholecystokinin Precursor (107-115) (Human) (Desulfated)

The enduring significance of research on Cholecystokinin Precursor (107-115) lies in its utility for understanding the intricate post-translational processing of pro-cholecystokinin. The study of such precursor fragments is fundamental to elucidating the enzymatic steps and regulatory mechanisms that govern the cleavage of the prohormone into its various biologically active forms, such as CCK-8 and CCK-33. ebsco.com

Q & A

Q. How can researchers confirm the structural identity of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH?

- Methodological Answer : Structural confirmation requires a multi-step analytical approach:

- Mass Spectrometry (MS) : Verify the molecular weight (1,074.05 g/mol) against theoretical values .

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon signals to confirm amino acid sequence and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and retention time consistency .

- SMILES/IUPAC Validation : Cross-reference the SMILES string (

CC(C(=O)NC(...)C(=O)O) and IUPAC name with computational tools like PubChem or ChemDraw .

Q. What are the recommended protocols for synthesizing this peptide in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard:

Resin Selection : Use Fmoc-protected amino acids on Wang resin for stepwise elongation.

Coupling-Deprotection Cycles : Employ HBTU/HOBt activation for glutamic acid and tyrosine residues to mitigate side reactions .

Cleavage and Purification : Use trifluoroacetic acid (TFA) for resin cleavage, followed by HPLC purification to achieve ≥95% purity .

Note: The trifluoroacetate salt form (C47H63N9O20•(C2HF3O2)x) requires additional desalting steps for biological assays .

Advanced Research Questions

Q. How can researchers investigate the functional role of this cholecystokinin precursor fragment in neuroendocrine signaling?

- Methodological Answer : Adopt the PICO framework to design experiments:

- Population : In vitro cell models (e.g., pancreatic acinar cells or neuronal cultures).

- Intervention : Dose-dependent administration of the peptide.

- Comparison : Sulfated vs. desulfated forms to assess biological activity differences .

- Outcome : Measure intracellular calcium flux (FLIPR assays) or cAMP levels to quantify receptor activation .

Data Interpretation: Use ANOVA to compare treatment groups and address variability in dose-response curves .

Q. What strategies mitigate solubility challenges during in vitro assays with this peptide?

- Methodological Answer :

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to enhance solubility .

- Sonication : Apply brief ultrasonic pulses to disrupt aggregates.

- Hydrophilic Modifications : Introduce PEGylation or acetylation at the N-terminus without altering receptor-binding domains .

Validation: Monitor solubility via dynamic light scattering (DLS) and circular dichroism (CD) to confirm structural integrity .

Q. How should researchers address contradictions in literature regarding this peptide’s receptor affinity?

- Methodological Answer : Follow a systematic review protocol :

Literature Screening : Use Google Scholar with Boolean operators (e.g., "cholecystokinin precursor fragment" AND "receptor affinity") to identify conflicting studies .

Data Harmonization : Normalize reported IC50 values using tools like PRISM, accounting for assay variability (e.g., radioligand vs. fluorescence-based methods) .

Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify methodological outliers .

Q. What experimental designs are optimal for studying this peptide’s interaction with dietary lipid metabolism pathways?

- Methodological Answer : Use a FINER criteria -aligned approach:

- Feasible : Employ labeled (e.g., FITC-conjugated) peptide for tracking in vivo .

- Novel : Compare lipid absorption rates in wild-type vs. CCK receptor knockout murine models .

- Ethical : Adhere to ARRIVE guidelines for animal studies.

- Relevant : Correlate findings with clinical data on cholecystokinin-deficient patients .

Analytical Tools: Liquid chromatography-tandem MS (LC-MS/MS) for quantifying peptide-lipid complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.